methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate

Catalog No.
S6503171
CAS No.
2732244-98-1
M.F
C7H8BrNO3
M. Wt
234.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate

CAS Number

2732244-98-1

Product Name

methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate

IUPAC Name

methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

InChI

InChI=1S/C7H8BrNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3

InChI Key

HJBIWTNZMFBYQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)CCBr

Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate is a heterocyclic organic compound characterized by the presence of an oxazole ring and a carboxylate group. The molecular formula for this compound is C8H8BrN1O3C_8H_8BrN_1O_3, indicating it contains bromine, nitrogen, and oxygen within its structure. The oxazole ring contributes to its potential reactivity and biological activity, making it of interest in various fields such as medicinal chemistry and materials science.

  • Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Reduction Reactions: This compound can be reduced to modify the oxazole ring or to generate other heterocyclic structures.
  • Oxidation Reactions: Oxidation can introduce additional functional groups or modify existing ones, enhancing the compound's versatility in chemical synthesis .

Research has indicated that compounds containing the oxazole moiety often exhibit significant biological activities. Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate may act as an inhibitor of certain enzymes or biological pathways due to its structural features. Specifically, oxazole derivatives have been studied for their potential roles in treating various diseases, including cancer and infections . The unique interactions facilitated by the bromine atom may enhance its binding affinity to biological targets.

The synthesis of methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-bromoethylamine and carboxylic acids.
  • Bromination: The introduction of the bromoethyl group can be accomplished via halogenation reactions using brominating agents.
  • Carboxylation: The carboxylate group is introduced through reactions with carboxylic acid derivatives or through direct carboxylation methods .

These synthetic routes can be optimized for yield and purity, often employing catalysts or specific reaction conditions.

Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate has potential applications in various fields:

  • Medicinal Chemistry: It may serve as a lead compound in drug development due to its biological activity.
  • Material Science: The compound can be used in the synthesis of polymers or specialty chemicals with desired properties.
  • Chemical Research: As a versatile building block, it aids in the synthesis of more complex organic molecules .

Interaction studies of methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate focus on its binding mechanisms with enzymes or receptors. These studies help elucidate its pharmacological properties and potential therapeutic applications. The presence of the oxazole ring allows for hydrogen bonding and π-π interactions with biological targets, which are critical for modulating activity in biochemical pathways .

Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate can be compared with several similar compounds that share structural features but differ in substituents. Here are some notable examples:

Compound NameKey Features
Methyl 5-(2-chloroethyl)-1,2-oxazole-3-carboxylateContains a chloro group; exhibits different reactivity patterns.
Methyl 5-(2-iodoethyl)-1,2-oxazole-3-carboxylateIodo group may enhance biological activity due to size and electronegativity.
Methyl 5-(2-fluoroethyl)-1,2-oxazole-3-carboxylateFluoro group could influence solubility and stability differently than bromine.

Uniqueness

Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate is unique due to its specific bromine substituent, which affects its reactivity and biological interactions compared to its chloro-, iodo-, and fluoro-substituted analogs. Each halogen imparts distinct properties that can significantly alter the compound's behavior in

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

232.96876 g/mol

Monoisotopic Mass

232.96876 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-25-2023

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